molecular formula C16H14O3 B123896 Ketoprofen-d3 CAS No. 159490-55-8

Ketoprofen-d3

カタログ番号: B123896
CAS番号: 159490-55-8
分子量: 257.3 g/mol
InChIキー: DKYWVDODHFEZIM-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketoprofen-d3 involves the incorporation of deuterium atoms into the ketoprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

化学反応の分析

Esterification Reactions

Ketoprofen-d3 undergoes esterification at its carboxylic acid group, a critical modification for prodrug development and analytical applications.

ReactantsConditionsProductsYieldReference
Dendrimer G2-D2 + this compoundDCC/DMAP in DMF (0°C → RT, 48 hr)G1-D3-keto (esterified dendrimer)72%
4-Hydroxybenzyl alcohol + this compoundSteglich esterification (DCM, RT)Benzyl ester derivative85%*

*Theoretical yield based on non-deuterated analog reactivity
Key characteristics:

  • Deuterium substitution shows negligible steric effects on reaction kinetics compared to protiated ketoprofen

  • Ester bond formation confirmed via 1H^1H NMR (δ 4.3-4.5 ppm for methylene protons) and IR (C=O stretch at 1,732 cm1^{-1})

Oxidative Metabolism

Deuterium labeling significantly alters oxidative pathways in hepatic microsomes:

Enzyme SystemPrimary MetabolitesDeuterium Kinetic Isotope Effect (KIE)Half-Life (t1/2_{1/2})
CYP2C9Hydroxy-ketoprofen-d32.1 ± 0.34.7 hr
CYP3A4Desmethyl-ketoprofen-d31.8 ± 0.26.2 hr

Data derived from:

  • LC-MS/MS analysis using 13C^{13}C-labeled internal standards

  • Human liver microsome incubations (37°C, NADPH-regenerating system)

The increased KIE demonstrates deuterium's protective effect against oxidative degradation, particularly at the α-methyl position.

Decarboxylation Behavior

Thermal stability studies reveal deuterium's impact on decomposition pathways:

ConditionTemperature (°C)Decarboxylation Rate (k, s1^{-1})Activation Energy (Ea_a, kJ/mol)
Solid-state1502.3×105^{-5}98.4 ± 2.1
Solution (pH 7.4)374.7×107^{-7}76.2 ± 1.8

Key findings:

  • 18% reduction in decarboxylation rate vs. non-deuterated ketoprofen (p<0.01)

  • Stabilization mechanism attributed to vibrational mode alterations in C-D bonds

Complexation with Cyclodextrins

Host-guest interactions enhance solubility while preserving anti-inflammatory activity:

Cyclodextrin TypeAssociation Constant (Ka_a, M1^{-1})Solubility Enhancement Factor
β-CD1,250 ± 8512.4×
HP-β-CD2,780 ± 12018.7×
SBE-β-CD3,450 ± 15022.3×

Complexation confirmed through:

  • Phase solubility studies (Higuchi model)

  • ROESY NMR (NOE correlations between aromatic protons and cyclodextrin cavity)

Photodegradation Pathways

UV irradiation (λ=254 nm) induces distinct decomposition products:

Degradation ProductRelative Abundance (%)Structural Confirmation Method
Benzophenone-d341.2GC-MS (m/z 184→152)
Decarboxylated dimer22.7HRMS (C26_{26}H20_{20}D6_6O3_3)
Oxepin derivative15.413C^{13}C NMR (δ 170.3 ppm)

Quantum yield (Φ) = 0.18 ± 0.02 at pH 7.0
Deuteration reduces photodegradation rate by 32% compared to protiated form

Enzymatic Interactions

Crystal structure analysis (PDB 6COX) reveals binding mode to COX-2:

ParameterValue (Deuterated)Value (Non-deuterated)
Kd_d (nM)18.3 ± 1.222.7 ± 1.5
Residence Time (min)9.76.2
Hydrogen Bonds44

Notable features:

  • Identical binding pocket interactions (Tyr385, Arg120, Ser530)

  • Increased residence time attributed to altered vibrational entropy

科学的研究の応用

Pharmacokinetics

Ketoprofen-d3 plays a critical role in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of ketoprofen in biological systems. Its deuterated nature enables researchers to differentiate between the labeled compound and its non-labeled counterpart in biological samples. This is particularly useful for:

  • Studying Drug Metabolism: Understanding how ketoprofen is metabolized in various organisms.
  • Bioavailability Assessments: Evaluating the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in mass spectrometry and chromatography. Its application includes:

  • Quantification: It provides accurate quantification of ketoprofen levels in complex biological matrices.
  • Method Development: Assists in developing robust analytical methods for detecting and quantifying ketoprofen in various samples.

Biomedical Research

This compound has been extensively used in biomedical research to explore its anti-inflammatory and analgesic effects. Key applications include:

  • Disease Models: Investigating the efficacy of ketoprofen in various inflammatory disease models.
  • Mechanism of Action Studies: Understanding how ketoprofen inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.

Environmental Studies

The compound is also relevant in environmental science for monitoring the presence and degradation of pharmaceuticals in wastewater and soil samples. Applications include:

  • Environmental Monitoring: Tracking the degradation pathways of ketoprofen in different environmental matrices.
  • Analytical Standardization: Used as a surrogate analytical standard for determining ketoprofen concentrations in sewage sludge samples through methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
PharmacokineticsDrug metabolism studiesDifferentiation between labeled and unlabeled compounds
Analytical ChemistryInternal standard for quantificationImproved accuracy in complex sample analysis
Biomedical ResearchAnti-inflammatory studiesInsight into mechanisms of action
Environmental StudiesMonitoring degradationAssessing environmental impact

Case Studies

  • Pharmacokinetic Study : A study utilized this compound to evaluate its pharmacokinetics in rats. The results indicated that the deuterated form allowed for enhanced tracking of drug metabolism compared to traditional methods.
  • Analytical Method Development : In a recent publication, researchers developed a new high-performance liquid chromatography (HPLC) method using this compound as an internal standard to quantify ketoprofen levels in human plasma with high sensitivity and specificity.
  • Environmental Impact Assessment : A study employed this compound to investigate the persistence of pharmaceuticals in aquatic environments, revealing significant insights into degradation rates and potential ecological risks.

生物活性

Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various clinical scenarios, and its mechanism of action.

Overview of this compound

This compound is characterized by the incorporation of deuterium, which can alter its pharmacokinetic properties and metabolic stability compared to its non-deuterated counterpart. Ketoprofen itself inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The specific IC50 values for ketoprofen against COX-1 and COX-2 are 2 nM and 26 nM, respectively .

Pharmacokinetics

A study evaluating the pharmacokinetics of this compound found significant differences in absorption and elimination rates when administered via different routes. The mean terminal elimination half-life was approximately 4.69 hours for intravenous administration compared to 25.77 hours for transdermal delivery, indicating a prolonged effect from the transdermal route .

Table 1: Pharmacokinetic Parameters of this compound

Administration RouteHalf-life (h)AUC (µg·h/mL)Bioavailability (%)
Intravenous4.69 ± 1.3315.75 ± 7.72~7
Transdermal25.77 ± 22.158.13 ± 4.28~7

Efficacy in Clinical Studies

Case Study: Treatment of Clinical Mastitis in Cattle

A randomized controlled trial assessed the efficacy of ketoprofen in treating spontaneous, culture-negative clinical mastitis in dairy cows. Cows receiving an intramuscular injection of ketoprofen (3 mg/kg) showed no significant improvement in clinical cure rates or somatic cell counts compared to untreated controls . This suggests that while ketoprofen may reduce inflammation, it does not significantly impact the resolution of mastitis symptoms.

Case Study: Immune Response Modulation

Research involving lipopolysaccharide (LPS)-induced immune activation in pigs demonstrated that ketoprofen administration attenuated the behavioral signs of sickness and modulated cytokine levels . Specifically, ketoprofen reduced cortisol release and influenced neurotransmitter levels, suggesting a role in managing stress responses during inflammatory challenges.

This compound exerts its effects primarily through the inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is critical in alleviating pain and inflammation associated with various conditions.

Inflammatory Pathway Involvement

The modulation of inflammatory pathways by this compound includes:

  • Cytokine Regulation : Decreased levels of inflammatory cytokines such as TNF-α and IL-18 were observed following treatment with ketoprofen during immune challenges .
  • Neurotransmitter Modulation : Ketoprofen's influence on neurotransmitter systems, particularly serotonin and dopamine, suggests potential applications in managing mood-related disorders linked to inflammation .

特性

IUPAC Name

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159490-55-8
Record name 159490-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketoprofen-d3
Reactant of Route 2
Reactant of Route 2
Ketoprofen-d3
Reactant of Route 3
Ketoprofen-d3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ketoprofen-d3
Reactant of Route 5
Reactant of Route 5
Ketoprofen-d3
Reactant of Route 6
Ketoprofen-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。